molecular formula C30H28NOP B13650272 (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B13650272
M. Wt: 449.5 g/mol
InChI Key: LOSPEKKWTUCNFB-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline (PHOX) ligand widely used in asymmetric catalysis. Its structure comprises a dihydrooxazole ring with a phenyl group at the 4-position and a propan-2-yl-substituted diphenylphosphino-phenyl group at the 2-position. The (S)-configuration ensures enantioselectivity in catalytic processes .

Properties

Molecular Formula

C30H28NOP

Molecular Weight

449.5 g/mol

IUPAC Name

diphenyl-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane

InChI

InChI=1S/C30H28NOP/c1-30(2,29-31-27(22-32-29)23-14-6-3-7-15-23)26-20-12-13-21-28(26)33(24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21,27H,22H2,1-2H3/t27-/m1/s1

InChI Key

LOSPEKKWTUCNFB-HHHXNRCGSA-N

Isomeric SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis Insights from VulcanChem (2024)

  • The preparation often starts with the oxazole ring formation, followed by the introduction of the diphenylphosphino group via cross-coupling or phosphination methods.

  • The molecular formula for a closely related compound is C27H30NOP with a molecular weight of 415.5 g/mol, indicating the presence of the diphenylphosphino and oxazoline functionalities in the molecule.

Structural and Chemical Properties from PubChem (2025)

  • The compound’s IUPAC name is diphenyl-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane, confirming the stereochemistry and functional groups.

  • SMILES and InChI data support the presence of the chiral oxazoline ring and diphenylphosphino substituent.

Analogous Compound Synthesis from Secondary Sources

  • The synthesis of (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole involves preparation of the diphenylphosphine-substituted phenyl ring followed by oxazoline ring formation and coupling steps, requiring careful reaction condition control to maintain stereochemical integrity and yield.

  • The ligand is primarily employed in asymmetric catalysis, indicating the importance of enantiopurity and functional group placement for effective metal coordination.

Comparative Table of Preparation Parameters for Related Compounds

Parameter (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
Molecular Formula C27H30NOP C24H24NOP
Molecular Weight ~415.5 g/mol ~373.4 g/mol
Key Synthetic Steps Oxazoline ring formation, diphenylphosphino introduction via cross-coupling Similar, with isopropyl substituent on oxazoline ring
Chirality Source Chiral amino alcohol precursor Chiral amino alcohol precursor
Phosphination Method Palladium-catalyzed cross-coupling or nucleophilic substitution Palladium-catalyzed cross-coupling
Purification Chromatography, recrystallization Chromatography, recrystallization
Typical Applications Asymmetric catalysis, metal coordination ligands Asymmetric catalysis, metal coordination ligands

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amino alcohols.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole has numerous applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Facilitates the production of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.

    Industry: Used in the manufacture of fine chemicals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with transition metals, forming chiral metal complexes. These complexes can then catalyze enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The phosphine and oxazoline moieties play crucial roles in stabilizing the metal center and enhancing the reactivity of the complex.

Comparison with Similar Compounds

Key Features :

  • Synthesis: Derived from (S)-(+)-2-phenylglycinol, the ligand is synthesized via cyclization and phosphorylation steps, ensuring high enantiomeric excess (≥99% ee) .
  • Applications: Used in Ru(II) and Au(III) complexes for borrowing hydrogen amination and cyclization reactions, achieving high turnover numbers (TONs) and enantioselectivity (>90% ee) .
  • Stability: Air-sensitive but stable under inert conditions, making it suitable for organometallic catalysis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a family of chiral PHOX ligands with variations in the dihydrooxazole substituents and phosphine groups. Below is a comparative analysis:

Compound Name Substituent (R) Molecular Formula Key Features Applications References
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole Isopropyl (C3H7) C24H24NOP Higher steric bulk; used in Au(III) complexes. Oxidizes to phosphine oxide . Gold-catalyzed cycloisomerization
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isobutyl-4,5-dihydrooxazole MOF Isobutyl (C4H9) C25H26NOP MOF-formulated; ≥99% purity. Enhanced thermal stability. Materials science, analytical reagent
(S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole Benzyl (C6H5CH2) C25H26NOP Increased flexibility; improved π-π interactions. Asymmetric hydrogenation
(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-dihydrooxazole Biphenyl (C6H5-C6H4) C30H28NOP Extended aromatic system; higher enantioselectivity in C–H activation. Cross-coupling reactions
(S)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol Phenol (C6H5OH) C15H13NO2 Polar hydroxyl group; limited catalytic use due to reduced air stability. Intermediate in ligand synthesis

Catalytic Performance

  • Ru(II) Complexes : The title compound forms air-stable Ru(II) complexes (e.g., [Ru(p-cymene)(ligand)]Cl2) for amination of secondary alcohols, achieving >95% yield and 99% ee under mild conditions .
  • Au(III) Complexes : Unlike the isopropyl variant, the title compound avoids oxidation to phosphine oxide during Au(III) coordination, preserving catalytic activity .
  • Steric vs. Electronic Effects :
    • Isopropyl Substituent : Increased steric hindrance slows substrate binding but improves enantioselectivity in Au catalysis .
    • Biphenyl Substituent : Enhances π-stacking in Pd-catalyzed allylic alkylation, yielding 98% ee .

Enantioselectivity and Purity

  • The title compound is available in ≥98% purity with 99% ee, critical for industrial catalysis .
  • Lower purity (95%) in phenol-substituted analogs restricts their utility .

Research Findings and Industrial Relevance

  • Efficiency : The title compound outperforms isopropyl and benzyl analogs in Ru-catalyzed amination due to optimal steric-electronic balance .
  • Limitations : Au(III) complexes of the isopropyl variant suffer from phosphine oxidation, reducing catalyst lifespan .
  • Emerging Trends : Biphenyl and MOF derivatives are gaining traction in materials science and C–H activation, though scalability remains a challenge .

Biological Activity

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antifungal activity, metabolic stability, and implications for drug development.

  • Molecular Formula : C24H24NOP
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 148461-14-7

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of 4,5-dihydrooxazole, including those similar to this compound. A notable investigation demonstrated that certain derivatives exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of selected compounds against various fungal strains:

CompoundFungal StrainMIC (µg/mL)
A30Candida albicans0.03
A31Candida albicans0.05
A33Cryptococcus neoformans0.25
A34Aspergillus fumigatus2.00

These findings indicate that compounds derived from the oxazole framework possess significant antifungal potential, with some exhibiting MIC values as low as 0.03 µg/mL against Candida albicans .

Metabolic Stability

The metabolic stability of these compounds is crucial for their therapeutic application. Compounds A31 and A33 were evaluated in human liver microsomes, revealing half-lives of 80.5 minutes and 69.4 minutes, respectively. This suggests a favorable metabolic profile conducive to sustained pharmacological activity .

Pharmacokinetics

Pharmacokinetic studies in SD rats indicated that compound A31 demonstrated suitable absorption and distribution characteristics, making it a promising candidate for further development in antifungal therapy . The low inhibitory effects on cytochrome P450 enzymes CYP3A4 and CYP2D6 suggest a lower risk for drug-drug interactions, which is advantageous in clinical settings .

Case Studies

  • Study on Antifungal Efficacy : A series of experiments conducted on various oxazole derivatives showed that modifications in the chemical structure significantly impacted their antifungal potency. The introduction of diphenylphosphino groups enhanced the interaction with fungal cell membranes, leading to increased efficacy against resistant strains.
  • In Vivo Pharmacokinetics : In a controlled animal study, the pharmacokinetic parameters of compound A31 were measured post-administration, revealing an optimal distribution profile that supports its candidacy for systemic use in treating fungal infections.

Q & A

Q. What are the established synthetic routes for (S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole, and how can researchers optimize yield and purity?

The compound is synthesized via a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include:

  • Step 1 : Formation of the oxazoline ring via condensation with a ketone.
  • Step 2 : Introduction of the diphenylphosphine group using palladium-catalyzed cross-coupling.
  • Step 3 : Purification via column chromatography and recrystallization. Reported yields range from 83.2% to 94.5% per step, with final purity >99% confirmed by GC-MS and polarimetry (specific optical rotation: [α]₂₀ᴰ = -152° to -158°) . Optimization tips: Use anhydrous conditions for phosphine ligation and monitor reaction progress via TLC.

Q. What analytical techniques are critical for characterizing this compound and verifying its stereochemical integrity?

A multi-method approach is required:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., δ 4.2–4.8 ppm for oxazoline protons).
  • IR : Validate C=N stretching (1640–1680 cm⁻¹) and P-C aromatic bonds (1430–1450 cm⁻¹).
    • Chromatography : GC-MS for purity assessment (retention time: ~12.3 min under He carrier gas).
    • Polarimetry : Measure specific rotation to ensure enantiomeric excess (e.g., [α]₂₀ᴰ = -155 ± 3°) .
    • Elemental Analysis : CHNS data (e.g., C: 77.2%, H: 6.5%, N: 3.8%) .

Q. How can researchers ensure enantiomeric purity during synthesis and storage?

  • Stereochemical Control : Use chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) and avoid racemization-prone conditions (e.g., high-temperature acidic environments) .
  • Storage : Maintain under inert atmosphere (Ar/N₂) at room temperature to prevent phosphine oxidation .
  • Quality Checks : Regular polarimetry and chiral HPLC (e.g., Chiralpak AD-H column, hexane/i-PrOH 90:10) .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how can its ligand properties be tailored for specific metal complexes?

The compound acts as a chiral PHOX ligand in transition-metal catalysis (e.g., Rh or Pd). Key applications:

  • Asymmetric Hydrogenation : Achieve >90% ee in ketone reductions when paired with [Rh(COD)₂]BF₄ .
  • Modifications :
  • Introduce electron-withdrawing groups (e.g., Cl at the phenyl ring) to enhance Lewis acidity.
  • Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to improve stereoselectivity .
    • Experimental Design : Pre-catalyze with [Ir(COD)Cl]₂ and monitor reaction kinetics via in-situ FTIR .

Q. How should researchers address air sensitivity and stability challenges in catalytic applications?

  • Handling : Use Schlenk lines or gloveboxes for ligand-metal complexation.
  • Stabilization : Add 2,6-lutidine or BHT (0.1 wt%) to inhibit phosphine oxidation .
  • Characterization of Degradation : Employ ³¹P NMR to detect phosphine oxide byproducts (δ 25–30 ppm) .

Q. What strategies exist for modifying the oxazoline core to enhance catalytic or photophysical properties?

  • Organotin Derivatives : Synthesize 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole via Stille coupling (80–85% yield). These derivatives show improved π-backbonding in Pd-catalyzed cross-couplings .
  • Polymer-supported Ligands : Use Wurtz coupling to create oligomeric variants for recyclable catalysis .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Cross-Validation : Compare experimental ¹³C NMR shifts with DFT calculations (e.g., B3LYP/6-31G*).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., C–P bond length: 1.82–1.85 Å) .
  • Dynamic NMR : Detect hindered rotation in the oxazoline ring (ΔG‡ ~12–15 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.